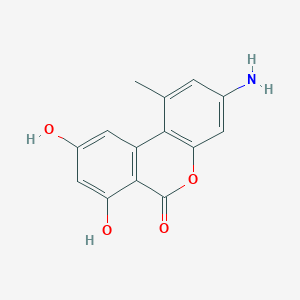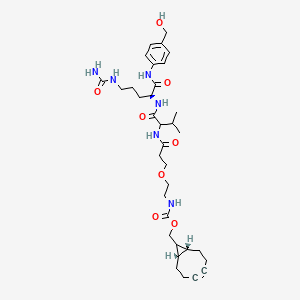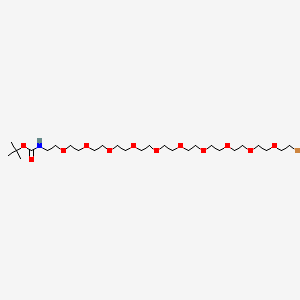
t-Boc-N-amido-PEG10-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-amido-PEG10-Br is a PEG-based PROTAC linker that is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by utilizing the ubiquitin-proteasome system . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate the targeted degradation of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG10-Br typically involves the protection of an amine group with a t-Boc (tert-butoxycarbonyl) group, followed by the attachment of a PEG (polyethylene glycol) chain and a bromine atom. The general synthetic route can be summarized as follows:
Protection of Amine Group: The amine group is protected using t-Boc anhydride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with a PEG chain, often using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Bromination: Finally, the PEGylated compound is brominated using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-amido-PEG10-Br undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as azides or thiols, to form new compounds.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the amine group.
Coupling Reactions: The compound can be coupled with other molecules using reagents like EDC or DCC
Common Reagents and Conditions
Nucleophiles: Azides, thiols, amines.
Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling Reagents: EDC, DCC
Major Products Formed
Substitution Products: Formation of azide or thiol derivatives.
Deprotected Amine: Exposure of the primary amine group after t-Boc removal.
Coupled Products: Formation of amide bonds with other molecules
Aplicaciones Científicas De Investigación
t-Boc-N-amido-PEG10-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mecanismo De Acción
t-Boc-N-amido-PEG10-Br functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-N-amido-PEG10-propargyl: A propargyl linker with similar properties, used in click chemistry reactions.
t-Boc-N-amido-PEG10-acid: Contains a terminal carboxylic acid and is used for forming stable amide bonds.
Uniqueness
t-Boc-N-amido-PEG10-Br is unique due to its bromine atom, which allows for versatile substitution reactions. This makes it particularly useful in the synthesis of diverse PROTACs and other bioactive molecules .
Propiedades
Fórmula molecular |
C27H54BrNO12 |
|---|---|
Peso molecular |
664.6 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H54BrNO12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25H2,1-3H3,(H,29,30) |
Clave InChI |
OOSGSGCLPWRCKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
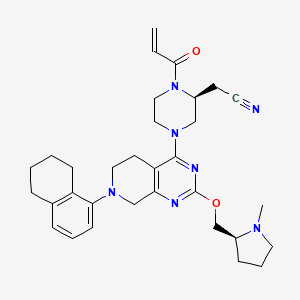
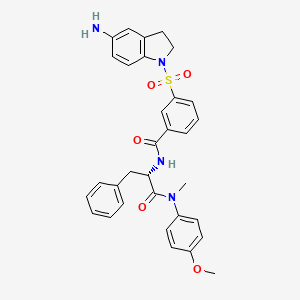

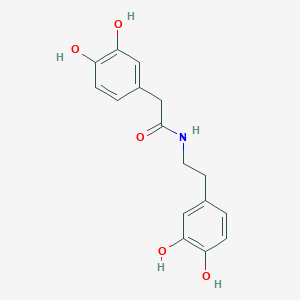
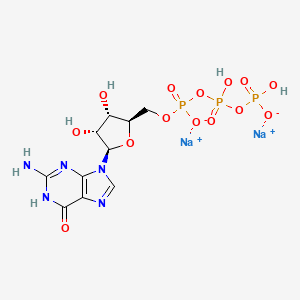

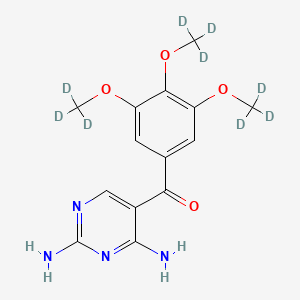
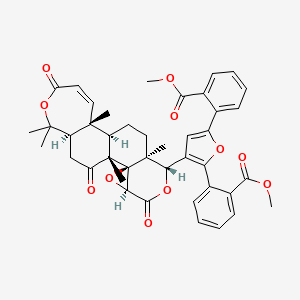
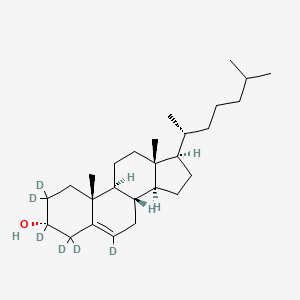
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
